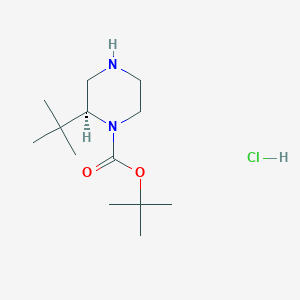

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride

Descripción

Key Stereochemical Features:

- Chiral Center : The second carbon of the piperazine ring.

- Enantiomer Discrimination : The S enantiomer exhibits distinct reactivity in asymmetric catalysis compared to the R form.

- Synthetic Control : Asymmetric synthesis routes, such as resolution via chiral auxiliaries, ensure high enantiomeric excess (ee).

The compound’s stereochemical integrity is critical for applications in pharmaceutical intermediates, where enantiopurity dictates target selectivity and metabolic stability.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLANUYQADSBC-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ring-Closing Approaches

The cyclization of 1,2-diamine derivatives offers a direct route to piperazines. For example, diethanolamine can be converted to bis(2-chloroethyl)amine using thionyl chloride, followed by Boc protection and cyclization with ammonia. Adapting this method, di-tert-butyl diamine precursors could undergo analogous cyclization. However, steric hindrance from the tert-butyl groups necessitates elevated temperatures (110–140°C) and prolonged reaction times.

Key reaction parameters :

N-Alkylation of Piperazine Intermediates

Introducing the tert-butyl group via alkylation requires reactive electrophiles such as tert-butyl bromide or tert-butyl triflate. In a representative procedure, tert-butyl piperazine-1-carboxylate reacts with tert-butyl bromide in the presence of sodium hydride, yielding the disubstituted product.

Example protocol :

- Dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv) in tetrahydrofuran (THF).

- Add sodium hydride (2.5 equiv) at 0°C and stir for 90 minutes.

- Introduce tert-butyl bromide (2.0 equiv) and warm to room temperature.

Yield : 48–86% (dependent on steric effects).

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral palladium catalysts enable enantioselective alkylation. For instance, (S)-tert-butyl 2-methylpiperazine-1-carboxylate was synthesized using a palladium on charcoal catalyst under hydrogen atmosphere. Adapting this method, tert-butyl Grignard reagents could asymmetrically alkylate prochiral intermediates.

Critical factors :

Diastereomeric Salt Formation

Racemic mixtures of tert-butyl piperazine derivatives can be resolved using chiral acids like tartaric acid. For example, (S)-1-Boc-2-methylpiperazine hydrochloride was isolated with 94% enantiomeric excess (ee) via crystallization with L-tartaric acid.

Procedure :

- Treat racemic tert-butyl piperazine-1-carboxylate with L-tartaric acid in ethanol.

- Recrystallize the diastereomeric salt to isolate the (S)-enantiomer.

Boc Protection and Hydrochloride Salt Formation

Boc Protection

Di-tert-butyl dicarbonate (Boc anhydride) is the reagent of choice for introducing the Boc group. Reaction conditions typically involve:

Example :

Hydrochloride Salt Preparation

The Boc-protected piperazine is treated with hydrochloric acid in a polar solvent such as ethyl acetate or diethyl ether.

Protocol :

- Dissolve (S)-tert-butyl 2-(tert-butyl)piperazine-1-carboxylate in ethyl acetate.

- Bubble hydrogen chloride gas through the solution.

- Filter the precipitate and wash with cold ether.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Receptor Binding Studies

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride has shown potential in binding studies with various neurotransmitter receptors. Preliminary research indicates:

- Dopamine Receptors: It may exhibit affinity for dopamine receptors, suggesting potential implications in treating neurological disorders.

- Serotonin Receptors: Interaction with serotonin receptors could indicate roles in mood regulation and anxiety disorders.

Antagonistic Properties

Research has identified that compounds similar to this compound can act as antagonists for specific receptors involved in inflammatory responses:

- CCR2b Antagonism: Compounds derived from this structure have been linked to the antagonism of the CCR2b receptor, which is significant for developing treatments for inflammatory diseases .

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound to dopamine receptors using radiolabeled ligands. Results indicated a moderate affinity, suggesting its potential as a lead compound for further development in neuropharmacology.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related piperazine compounds. The results demonstrated that modifications to the piperazine structure could enhance efficacy against inflammatory pathways, indicating that this compound might serve as a scaffold for designing new anti-inflammatory agents.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogous piperazine derivatives:

Key Research Findings

- Steric Effects : The tert-butyl groups in the target compound reduce enzymatic degradation by introducing steric hindrance, unlike the less bulky n-propyl or hydroxyethyl substituents .

- Hydrogen Bonding: Compounds with hydroxyethyl or carbamoyl groups exhibit stronger hydrogen-bonding interactions (3–4 acceptors/donors), influencing solubility and target binding .

- Synthetic Yields : Derivatives like tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate achieve >95% yield via Boc-protection strategies, comparable to the target compound’s synthesis .

- Crystallography : The hydrochloride salt form facilitates crystal structure determination using SHELX software, with anisotropic displacement parameters resolved via ORTEP .

Functional and Application Differences

- Pharmaceutical Utility : The target compound’s high lipophilicity makes it ideal for blood-brain barrier penetration, whereas hydroxyethyl derivatives are better suited for aqueous formulations .

- Material Science : Benzyl-substituted analogs form stable co-crystals via π-π stacking, a property absent in the aliphatic tert-butyl-based compounds .

Actividad Biológica

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride, known for its unique chemical structure and properties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl (S)-2-(tert-butyl)piperazine-1-carboxylate hydrochloride

- CAS Number : 1381959-73-4

- Molecular Formula : C13H27ClN2O2

- Molecular Weight : 278.83 g/mol

- Purity : 95% - 97%

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of neuropharmacology and antimicrobial activity.

Neuropharmacological Effects

Recent studies indicate that piperazine derivatives exhibit significant neuroprotective effects. The compound may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation can lead to enhanced cognitive function and potential therapeutic effects in neurodegenerative diseases.

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, including Mycobacterium tuberculosis, as indicated by preliminary studies on related piperazine compounds that demonstrate significant anti-tubercular activity .

In Vitro Studies

Research has shown that compounds similar to this compound exhibit varying degrees of cytotoxicity and antimicrobial activity. For instance, studies on piperazine derivatives have reported IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis . These findings highlight the potential of this compound as a lead compound for further development.

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that piperazine-based compounds could protect astrocytes from amyloid-beta toxicity, suggesting a role in neuroprotection against Alzheimer's disease . Although specific data on this compound is limited, its structural similarity to effective neuroprotective agents indicates potential efficacy.

-

Antitubercular Activity :

- A series of substituted piperazines were synthesized and tested for anti-tubercular activity, revealing significant inhibitory concentrations against Mycobacterium tuberculosis . The mechanisms involved include disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (S)-2-(tert-butyl)piperazine-1-carboxylate hydrochloride |

| CAS Number | 1381959-73-4 |

| Molecular Formula | C13H27ClN2O2 |

| Molecular Weight | 278.83 g/mol |

| Purity | 95% - 97% |

| Neuroprotective Activity | Potentially significant |

| Antimicrobial Activity | Active against Mycobacterium tuberculosis |

Q & A

Q. What are the common synthetic routes for (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with tert-butyl piperazine derivatives. Key steps include Boc-protection, alkylation, and subsequent hydrochlorination. Reaction optimization requires:

- Temperature Control : Maintaining low temperatures (0–5°C) during sensitive steps like alkylation to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates, while dichloromethane is preferred for acid-sensitive intermediates .

- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of reactive intermediates .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress and purity .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and tert-butyl group positioning .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 266.77 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and crystallographic purity, using programs like SHELXL for refinement .

- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the compound’s molecular structure?

- Methodological Answer : Discrepancies often arise from twinning, disorder, or poor diffraction. Mitigation strategies include:

- Data Reprocessing : Use SHELXC/D/E pipelines to handle twinned data and improve phase determination .

- Iterative Refinement : Adjust thermal parameters and occupancy ratios in SHELXL to model disordered tert-butyl groups .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Q. What strategies are effective in elucidating the compound’s hydrogen bonding network and its implications on molecular conformation?

- Methodological Answer : Hydrogen bonding patterns are analyzed via:

- Graph Set Analysis : Classifies interactions (e.g., D, R₂²(8) motifs) to map supramolecular assembly .

- Density Functional Theory (DFT) : Computes bond angles/distances to validate experimental data from X-ray studies .

- Temperature-Dependent Crystallography : Identifies conformational flexibility by comparing structures at 100 K vs. 298 K .

Q. How to approach structure-activity relationship (SAR) studies for this compound in biological systems?

- Methodological Answer : SAR studies involve:

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular Docking : Simulate binding modes with software like AutoDock Vina to prioritize substituent modifications .

- Metabolic Stability Profiling : Assess pharmacokinetics via liver microsome assays to guide derivatization (e.g., hydroxylation resistance) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies may stem from solvent effects or dynamic processes. Resolve by:

- Solvent Correction in DFT : Include implicit solvent models (e.g., PCM) to align calculated NMR shifts with experimental data .

- Variable-Temperature NMR : Detect conformational exchange broadening (e.g., tert-butyl rotation) .

- Cross-Validation : Compare multiple techniques (e.g., NOESY for spatial proximity) to reconcile conflicting data .

Experimental Design Considerations

Q. What precautions are critical for handling and storing this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Stability Monitoring : Periodic HPLC checks detect degradation (e.g., tert-butyl cleavage) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.